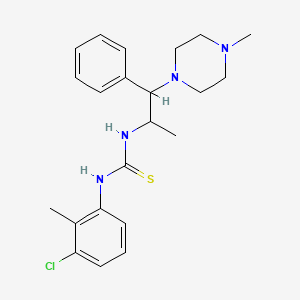
1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a useful research compound. Its molecular formula is C22H29ClN4S and its molecular weight is 417.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiourea compounds are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
The compound can be structurally represented as follows:
This structure highlights the presence of a chloro substituent and a piperazine moiety, which are significant for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance, compounds containing the thiourea functional group have shown potent activity against various pathogenic bacteria. The biological activity of this compound was evaluated against a panel of bacteria, revealing promising results in inhibiting bacterial growth. The structure–activity relationship (SAR) indicates that modifications to the thiourea scaffold can enhance antibacterial efficacy .
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties. Research indicates that certain thioureas can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, including breast and prostate cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| PC-3 (Prostate) | 8.7 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 12.0 | Disruption of mitochondrial function |
Urease Inhibition
Urease is an enzyme implicated in several pathological conditions, including kidney stones and peptic ulcers. The compound has been characterized as a potent inhibitor of jack bean urease (JBU), with IC50 values significantly lower than standard inhibitors. For instance, studies reported an IC50 value of 0.0019 µM for certain thiourea derivatives, indicating a strong inhibitory effect .
The biological activities of thioureas can be attributed to several mechanisms:
- Enzyme Inhibition : Thioureas can act as competitive or non-competitive inhibitors for various enzymes, including urease and acetylcholinesterase .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress within cells .
- Apoptosis Induction : Certain thioureas can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of thiourea derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various thioureas against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition with some derivatives showing MIC values below 10 µg/mL.
- Anticancer Research : In vitro studies on human leukemia cell lines showed that specific thiourea compounds could reduce cell viability by over 70% at concentrations as low as 5 µM.
- Urease Inhibition : A comparative analysis revealed that the compound outperformed traditional urease inhibitors in both potency and selectivity.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4S/c1-16-19(23)10-7-11-20(16)25-22(28)24-17(2)21(18-8-5-4-6-9-18)27-14-12-26(3)13-15-27/h4-11,17,21H,12-15H2,1-3H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTFFADPXVZPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














